Benzyl 4-bromo-2-methylbenzylcarbamate
Description
Significance of the Carbamate (B1207046) Functional Group in Contemporary Synthetic Strategies
The carbamate functional group, characterized by a nitrogen atom bonded to a carbonyl group which is in turn attached to an oxygen atom (>N−C(=O)−O−), is a cornerstone of modern organic synthesis and medicinal chemistry. nih.govwikipedia.org Its utility is most prominently demonstrated in its role as a protecting group for amines. nih.gov In complex multi-step syntheses, particularly in peptide synthesis, the high reactivity and basicity of the amine functional group must be temporarily masked to prevent unwanted side reactions. chem-station.comresearchgate.net Carbamates serve this purpose exceptionally well because they are generally stable to a wide variety of reaction conditions yet can be readily installed and removed under specific, often mild, conditions. masterorganicchemistry.com
Prominent examples like the t-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz or Z) groups showcase the strategic advantage of carbamates; they can be removed using different methods (acid for Boc, catalytic hydrogenation for Cbz), allowing for orthogonal strategies where one protecting group can be removed without affecting another. chem-station.commasterorganicchemistry.com Beyond their role in protection, carbamates are recognized as key structural motifs in drug design. nih.govacs.org They are considered stable structural analogues and peptide bond surrogates, capable of improving a molecule's permeability across cell membranes and its metabolic stability against proteolysis. nih.govacs.org By modifying the substituents on the carbamate's nitrogen and oxygen termini, chemists can fine-tune a compound's biological and pharmacokinetic properties. nih.govacs.org
The Role of Benzyl (B1604629) and Substituted Benzyl Moieties as Core Scaffolds in Chemical Design
The benzyl group, consisting of a benzene (B151609) ring attached to a CH₂ group, and its substituted variants are fundamental building blocks in chemical design, particularly within medicinal chemistry. nih.govorganic-chemistry.org These moieties provide a rigid, well-defined three-dimensional structure that can serve as a core scaffold upon which other functional groups are built. nih.govnih.gov The aromatic ring of the benzyl group can participate in crucial non-covalent interactions with biological targets, such as π-π stacking and π-cation interactions, which are vital for molecular recognition and binding affinity. nih.govacs.org
Strategic substitution on the benzyl ring is a powerful tool for modulating a molecule's pharmacological profile. nih.gov Adding substituents like halogens (e.g., bromo) or alkyl groups (e.g., methyl) can profoundly influence a compound's electronic properties, lipophilicity, and steric profile. nih.gov These modifications can lead to enhanced binding affinity, improved selectivity for a specific biological target, and optimized pharmacokinetic properties. nih.gov For instance, research on various N-benzyl substituted compounds has shown that even small changes to the substitution pattern on the benzyl ring can dramatically affect receptor affinity and agonist activity. nih.gov The use of bromo- and benzyl-substituted scaffolds is a recurring theme in the development of novel therapeutic agents, including those with anticancer properties. mdpi.com
Benzyl 4-bromo-2-methylbenzylcarbamate: Chemical Profile
While extensive research dedicated solely to this compound is not prominent in publicly available literature, its chemical structure allows for a detailed analysis based on its constituent parts. The compound integrates the carbamate linkage with a specifically substituted benzyl moiety, suggesting its potential role as a bespoke intermediate in organic synthesis or as a candidate for screening libraries.
Chemical Identity and Properties
The fundamental properties of this compound are derived from its molecular structure.
| Property | Data |
| Systematic Name | Benzyl (4-bromo-2-methylphenyl)methylcarbamate |
| Molecular Formula | C₁₆H₁₆BrNO₂ |
| Molecular Weight | 334.21 g/mol |
| CAS Number | Not publicly assigned |
| Canonical SMILES | CC1=C(C=C(C=C1)Br)CNC(=O)OCC2=CC=CC=C2 |
| Physical State | Not documented; likely a solid at standard temperature & pressure. |
| Solubility | Not experimentally documented. |
Note: Data such as melting point, boiling point, and detailed spectroscopic characteristics are not available in cited literature.
Structural Context and Potential Research Applications
The structure of this compound is a composite of the functional groups discussed previously. The (4-bromo-2-methylphenyl)methyl portion is a specifically substituted benzylamine (B48309) precursor, while the benzyl...carbamate portion serves as a protecting group or a key structural element.
A very similar compound, Benzyl 4-bromo-2-hydroxybenzylcarbamate, which differs only by a hydroxyl instead of a methyl group, is noted for its use as a key intermediate in the synthesis of pharmaceuticals and as a building block for agrochemicals. chemimpex.com This suggests that this compound could be synthesized for similar purposes, serving as a versatile intermediate for creating more complex molecules with potential applications in medicinal chemistry or materials science. The 4-bromo and 2-methyl substitution pattern provides a unique steric and electronic profile that can be exploited in targeted chemical design.
Compound Index
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(4-bromo-2-methylphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12-9-15(17)8-7-14(12)10-18-16(19)20-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLRGUCJDGEDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Kinetic Insights of Substituted Benzylcarbamates
Mechanistic Pathways of Carbamate (B1207046) Bond Formation
The synthesis of carbamates, a fundamental functional group in organic chemistry, can be achieved through various mechanistic pathways. These routes often involve the reaction of an amine with a carbonyl source, where the specific mechanism is influenced by the reagents and conditions employed.
One of the prominent pathways for carbamate synthesis proceeds through an isocyanate intermediate. rsc.org Isocyanates are valuable but often highly toxic and explosive intermediates in organic synthesis. mdpi.com Their formation as a precursor to carbamates is a key feature of several synthetic strategies, including phosgene-free methods. mdpi.com
The generation of isocyanates can be accomplished via the thermal decomposition (thermolysis) of pre-formed carbamates, which cleave to yield the isocyanate and an alcohol. mdpi.comresearchgate.net This process is often conducted in the gas phase at high temperatures (250-600 °C) and can be performed with or without catalysts. mdpi.com
Alternatively, isocyanates can be generated from amines. In a metal-free approach, a carbamic acid intermediate is first formed from the reaction of an arylamine with carbon dioxide (CO2) in the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This intermediate is then dehydrated using activated sulfonium (B1226848) reagents to yield the corresponding isocyanate. organic-chemistry.org This isocyanate can be subsequently trapped in situ by an alcohol, such as benzyl (B1604629) alcohol, to form the desired carbamate, like Benzyl 4-bromo-2-methylbenzylcarbamate. The use of external and internal traps, along with studies on substituent effects, provides strong evidence for the formation of these isocyanate intermediates during carbamate hydrolysis and synthesis. rsc.org
Stoichiometric bases and catalysts play a critical role in activating substrates and facilitating the formation of the carbamate bond, particularly in reactions involving carbon dioxide as the C1 source. nih.gov The interaction between an amine and CO2 can form a zwitterionic adduct, which can then be deprotonated by a second equivalent of the amine or an external base to form a stable carbamate salt. nih.gov
Bases in Carbamate Synthesis: Superbases, such as amidines and guanidines, are particularly effective in promoting CO2 capture by amines to form carbamate salts. researchgate.net 1,1,3,3-tetramethylguanidine (B143053) (TMG), for example, can mediate carbamate formation, where its role is to deprotonate the amine as it performs a nucleophilic attack on a CO2 molecule. rsc.org Similarly, DBU is used as both a CO2 capture agent and a catalyst. organic-chemistry.orgorganic-chemistry.org In three-component coupling reactions of an amine, CO2, and an alkyl halide, a base like cesium carbonate is essential for the reaction to proceed under mild conditions, preventing unwanted side reactions like N-alkylation. organic-chemistry.orgnih.gov
Catalysts in Carbamate Synthesis: A variety of catalysts can be employed to enhance the efficiency and selectivity of carbamate synthesis. These can range from simple additives to complex metal catalysts.
| Catalyst/Base | Role in Carbamate Synthesis | Example Reaction |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Acts as a CO2 capture agent and catalyst, promoting the formation of a carbamic acid intermediate from an amine and CO2. organic-chemistry.org | Metal-free synthesis of aryl isocyanates, which are then trapped by alcohols to form carbamates. organic-chemistry.org |
| TMG (1,1,3,3-Tetramethylguanidine) | Functions as a superbase to deprotonate the amine during its nucleophilic attack on CO2. rsc.org | Mediates carboxylation of aniline (B41778) derivatives. rsc.org |
| Cesium Carbonate / TBAI | Facilitates the three-component coupling of amines, CO2, and alkyl halides under mild conditions. organic-chemistry.org | Synthesis of carbamates while avoiding N-alkylation and overalkylation. organic-chemistry.org |
| PdCl2 | Catalyzes the assembly of organic azides, carbon monoxide, and alcohols. nih.gov | Synthesis of carbamates from azides at atmospheric pressure of CO. nih.gov |
| Tin Catalysts | Promotes transcarbamoylation reactions. | Transcarbamoylation of alcohols using methyl carbamate or phenyl carbamate as the donor. organic-chemistry.org |
| Indium Triflate | Catalyzes the synthesis of primary carbamates from alcohols using urea (B33335) as the carbonyl source. organic-chemistry.org | Reaction of various linear, branched, and cyclic alcohols with urea. organic-chemistry.org |
These catalytic systems offer milder and often more environmentally benign alternatives to traditional methods that use toxic reagents like phosgene (B1210022). nih.govchemistryviews.org
Reaction Mechanisms of Bromination at the Benzylic Position
Benzylic halogenation is a highly selective reaction that introduces a halogen atom onto the carbon adjacent to an aromatic ring. numberanalytics.com This transformation is crucial for creating synthetic intermediates. The mechanism for the bromination of a precursor to this compound, such as a substituted toluene, proceeds via a free-radical chain reaction. numberanalytics.com N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it provides a low, constant concentration of bromine (Br2), minimizing side reactions. chemistrysteps.comchadsprep.com
The free-radical chain reaction of benzylic bromination is characterized by three distinct phases: initiation, propagation, and termination. libretexts.org This mechanism is analogous to that of allylic bromination. masterorganicchemistry.comlibretexts.org
| Reaction Phase | Description |
| Initiation | The reaction begins with the homolytic cleavage of a weak bond to generate the initial radical species. This step requires an input of energy, typically in the form of heat (Δ) or ultraviolet (UV) light. youtube.com A radical initiator like benzoyl peroxide can also be used. libretexts.org The initiator (e.g., light) causes the homolysis of the N-Br bond in NBS or the Br-Br bond in Br2 to form a bromine radical (Br•). chemistrysteps.com |
| Propagation | This is the "chain" part of the reaction, consisting of two key steps that repeat cyclically. First, the bromine radical abstracts a hydrogen atom from the benzylic position of the alkylbenzene. This step is favored because it forms a resonance-stabilized benzylic radical and HBr. libretexts.org Second, the newly formed benzylic radical reacts with a molecule of Br2 (generated in situ from the reaction of HBr with NBS) to form the benzyl bromide product and a new bromine radical, which continues the chain. libretexts.org |
| Termination | The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. libretexts.org This depletes the concentration of radicals needed for propagation. Termination can occur through various combinations, such as two bromine radicals forming Br2, or a bromine radical and a benzylic radical combining to form the product. youtube.com |
The high selectivity of bromination for the benzylic position is a hallmark of this reaction. This selectivity is governed by the relative stability of the radical intermediates formed during the reaction.
Radical Stability: The benzylic C-H bond is significantly weaker (bond dissociation energy of ~90 kcal/mol) than typical primary or secondary C-H bonds. masterorganicchemistry.com Abstraction of a benzylic hydrogen leads to a benzylic radical, which is stabilized by resonance, delocalizing the unpaired electron over the adjacent aromatic ring. chemistrysteps.comlibretexts.org This stabilization lowers the activation energy for its formation, making the benzylic position the most reactive site for radical hydrogen abstraction. chemistrysteps.commasterorganicchemistry.com The reaction occurs exclusively at the benzylic position, provided a hydrogen atom is present. libretexts.org
Substituent Effects: The rate and selectivity of benzylic halogenation can be influenced by the electronic nature of substituents on the aromatic ring.
| Substituent Type | Effect on Reaction Rate | Effect on Selectivity | Rationale |
| Electron-Donating Groups (e.g., -CH3, -OCH3) | Increase | Decrease | These groups stabilize the electron-deficient transition state leading to the benzylic radical, thus increasing the reaction rate. numberanalytics.com |
| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Decrease | Increase | These groups destabilize the transition state, slowing the reaction but potentially increasing selectivity for the most reactive site. numberanalytics.com |
| Sterically Hindering Groups (e.g., -t-Bu) | Decrease | Increase | Steric hindrance can slow the approach of the radical to the benzylic position, affecting the rate and potentially enhancing selectivity. numberanalytics.com |
The choice of solvent and reaction temperature also plays a role. Non-polar solvents are often preferred, and while higher temperatures increase the reaction rate, they can sometimes lead to a decrease in selectivity. numberanalytics.comnumberanalytics.com
Reactivity and Transformational Chemistry of this compound
The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the benzyl carbamate (Cbz group), the aryl bromide, and the methyl group on the aromatic ring. While specific studies on this exact molecule are not prevalent, its transformational chemistry can be predicted based on established reactions for these moieties.
Cleavage of the Benzyl Carbamate (Cbz) Group: The Cbz group is a widely used protecting group for amines. Its removal is a common transformation. This can be readily achieved under mild conditions via catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst), which cleaves the benzylic C-O bond to release the free amine (4-bromo-2-methylbenzylamine), toluene, and carbon dioxide.
Transformations at the Aryl Bromide Site: The bromine atom on the aromatic ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions. For instance, it can participate in Suzuki coupling with boronic acids, Heck coupling with alkenes, or Buchwald-Hartwig amination with amines. These reactions would allow for the introduction of a wide array of substituents at the 4-position of the phenyl ring, significantly diversifying the molecular structure.
Reactions of the Benzylic Methyl Group: The methyl group attached to the aromatic ring at the 2-position is also a site of potential reactivity. Similar to the benzylic bromination described in section 3.2, this methyl group could undergo further radical halogenation under appropriate conditions. Additionally, it can be oxidized to a carboxylic acid group using strong oxidizing agents like hot potassium permanganate (B83412) (KMnO4). masterorganicchemistry.com This would transform the 2-methylbenzyl moiety into a 4-bromo-2-carboxybenzyl group.
The specific outcome of any reaction would depend on the careful selection of reagents and conditions to ensure chemoselectivity among the various reactive sites within the molecule.
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom attached to the benzene (B151609) ring is a key site for synthetic modification. While classical nucleophilic aromatic substitution (SNAr) requires strong electron-withdrawing groups to activate the ring, a more versatile and common approach for aryl bromides like this is through palladium-catalyzed cross-coupling reactions. nobelprize.org
These reactions have revolutionized organic synthesis by enabling the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nobelprize.org The general catalytic cycle for a Suzuki-Miyaura cross-coupling, a prominent example, involves three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the benzylcarbamate substrate, forming a palladium(II) intermediate.
Transmetalation : A nucleophilic organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex, displacing the bromide. This step typically requires a base.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the palladium(0) catalyst and forming the new cross-coupled product.
Kinetic studies on the Suzuki cross-coupling of 4-bromotoluene, a structurally related compound, demonstrate that the reaction rate and efficiency are highly dependent on the choice of palladium catalyst, ligands, and base. researchgate.net For instance, the use of specific phosphine (B1218219) ligands can dramatically accelerate the reaction compared to using a palladium salt alone. researchgate.net
| Aryl Bromide | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | Ferrocenyl Phosphinocarboxamide (P1) | - | - | - | researchgate.net |
| 4-Bromotoluene | Sodium pyridine-2-sulfinate | Pd(OAc)₂ | Di-tert-butyl(methyl)phosphonium tetrafluoroborate | K₂CO₃ | 1,4-Dioxane | 120 | |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Aryl boronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 90 | nih.gov |
Hydrolysis and Transesterification Pathways of the Carbamate Functional Group
The carbamate functional group is susceptible to nucleophilic attack at its carbonyl carbon. Hydrolysis (attack by water) and transesterification (attack by an alcohol) are fundamental reactions for this class of compounds. These reactions typically proceed through a bimolecular acyl substitution (BAc2) mechanism, particularly under basic or neutral conditions. researchgate.netscielo.br
The base-catalyzed hydrolysis mechanism involves the following steps:
Nucleophilic attack by a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbamate.
Formation of a transient, negatively charged tetrahedral intermediate.
Collapse of the intermediate, leading to the expulsion of the leaving group. In the case of this compound, this could be either the benzyloxy group (alkoxy cleavage) or the substituted benzylamine (B48309) group (acyl cleavage).
Kinetic studies on various carbamates show that the rate of hydrolysis is dependent on pH, with base-catalyzed pathways often dominating above pH 7. clemson.eduresearchgate.net The electronic nature of the substituents on both the nitrogen and oxygen atoms influences the stability of the tetrahedral intermediate and the facility of leaving group departure. researchgate.net Transesterification follows a similar mechanistic pathway, with an alkoxide ion or alcohol molecule serving as the nucleophile. rsc.org Kinetic models for transesterification often follow pseudo-first-order kinetics, especially when the alcohol is used in large excess as the solvent. researchgate.netresearchgate.net
| Substrate | Reaction | Activation Energy (Ea) | Enthalpy (ΔH) | Entropy (ΔS) | Kinetic Model | Reference |
|---|---|---|---|---|---|---|
| O-methyl-N-aryl carbamates | Transesterification with alcohols | - | - | - | First-order | rsc.org |
| Waste Cooking Sunflower Oil | Transesterification | 39.49 kJ/mol | 29.84 kJ/mol | -0.176 kJ/mol·K | Pseudo first-order | researchgate.net |
| Waste Cooking Oil | Transesterification | 36.6 kJ/mol | 33.9 kJ/mol | -0.180 kJ/mol·K | Pseudo first-order | researchgate.net |
Mechanisms of Decarboxylation Reactions
Direct decarboxylation of a stable carbamate ester like this compound is not a facile process. The decarboxylation of carbamates typically proceeds via the formation of a carbamic acid intermediate, which is inherently unstable and readily loses carbon dioxide. nih.govmasterorganicchemistry.comacs.org
The formation of this crucial carbamic acid intermediate can be achieved through several pathways:
Hydrolysis : The hydrolysis of the carbamate ester (as described in 3.3.2) can yield a carbamic acid, which then decomposes to an amine and carbon dioxide.
Rearrangement Reactions : In reactions like the Curtius rearrangement, an acyl azide (B81097) rearranges to an isocyanate. masterorganicchemistry.com Subsequent hydration of the isocyanate yields a carbamic acid, which then decarboxylates. masterorganicchemistry.com
The mechanism of decarboxylation of the carbamic acid itself is often concerted, proceeding through a cyclic transition state, especially for β-keto acids and related compounds. masterorganicchemistry.comyoutube.com For N-arylcarbamates, studies have provided evidence for kinetically important zwitterionic carbamic acid species that have a short lifetime before decomposition. nih.govacs.org The rate of decarboxylation is highly dependent on the stability of the resulting amine and the reaction conditions, such as pH and temperature. nih.govyoutube.com
Conformational Dynamics and Rotational Barriers of Carbamate Systems
The carbamate functional group exhibits planar geometry due to resonance, which imparts partial double-bond character to the central carbon-nitrogen (C-N) bond. This restricted rotation creates a significant energy barrier, leading to the existence of distinct syn and anti rotamers (conformational isomers). colostate.edunih.govnd.edu
The height of this rotational barrier can be experimentally determined using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.net By measuring the temperature at which the separate signals for the two rotamers coalesce into a single peak, the free energy of activation (ΔG‡) for rotation can be calculated. nd.edu
The magnitude of this barrier is sensitive to several factors:
Substituents : Electron-withdrawing groups attached to the nitrogen atom can decrease the C-N double bond character by delocalizing the nitrogen lone pair, thereby lowering the rotational barrier. nih.gov For example, the barrier in an N-phenylcarbamate (around 12.5 kcal/mol) is lower than in an N-alkylcarbamate (around 16 kcal/mol). nih.govnd.edu
Solvent Effects : The polarity of the solvent can influence the relative stability of the ground state and the transition state of the rotation, thus altering the barrier height. However, some studies on tertiary carbamates have found the rotational barrier to be surprisingly insensitive to solvent polarity, unlike in analogous amide systems. colostate.edu
| Carbamate Type | Barrier (kcal/mol) | Method | Comments | Reference |
|---|---|---|---|---|
| N-Alkylcarbamate | ~16 | NMR | Typical value for simple alkyl substitution. | nih.govnd.edu |
| N-Phenylcarbamate | 12.5 | NMR | Lowered barrier due to phenyl group conjugation. | nih.govnd.edu |
| N-(2-pyrimidyl)carbamate | <9 | NMR | Unusually low barrier due to strong electron-withdrawing pyrimidyl ring. | nih.govnd.edu |
| Primary Carbamates | 12.4 - 14.3 | Dynamic ¹H NMR | Barrier shows solvent dependence, unlike tertiary analogues. | acs.orgresearchgate.net |
Advanced Spectroscopic Characterization Methodologies for Substituted Benzylcarbamates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete atomic framework.
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For Benzyl (B1604629) 4-bromo-2-methylbenzylcarbamate, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the splitting patterns, dictated by the (n+1) rule, reveal the number of adjacent protons.
The expected signals would include:
Aromatic Protons: The five protons of the unsubstituted benzyl ring would typically appear as a multiplet in the range of δ 7.3-7.4 ppm. The three protons on the substituted 4-bromo-2-methylbenzyl ring would show a more complex pattern due to their distinct electronic environments.
Benzylic Protons: Two sets of benzylic protons (CH₂) are present. The protons of the O-CH₂ group from the benzyl alcohol moiety would likely appear as a singlet around δ 5.1-5.2 ppm. The protons of the N-CH₂ group attached to the substituted ring would appear as a doublet around δ 4.3-4.5 ppm, coupled to the N-H proton.
Methyl Protons: The methyl group (CH₃) attached to the substituted aromatic ring would produce a singlet, typically in the upfield region around δ 2.3-2.4 ppm. rsc.org
Carbamate (B1207046) Proton: The N-H proton of the carbamate linkage would likely appear as a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) in the region of δ 5.0-6.5 ppm. rsc.org
Analysis of these signals, including their integration values which correspond to the proton count, allows for the unambiguous assignment of the molecule's structural connectivity.
Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl 4-bromo-2-methylbenzylcarbamate
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (Benzyl) | 7.30 - 7.45 | Multiplet |
| Aromatic H (Substituted Ring) | 7.00 - 7.50 | Multiplet |
| O-CH₂ (Benzylic) | 5.10 - 5.20 | Singlet |
| N-CH₂ (Benzylic) | 4.30 - 4.50 | Doublet |
| N-H (Carbamate) | 5.00 - 6.50 | Broad Singlet/Triplet |
Note: This table is based on data from analogous structures; actual values may vary. rsc.orgchemicalbook.comchemicalbook.com
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. organicchemistrydata.org Each unique carbon atom in the structure gives rise to a distinct signal.
For this compound, the ¹³C NMR spectrum would reveal:
Carbonyl Carbon: The C=O carbon of the carbamate group is highly deshielded and would appear at a characteristic downfield shift, typically between δ 155-165 ppm. nih.gov
Aromatic Carbons: The twelve aromatic carbons would produce a series of signals in the δ 110-140 ppm region. The carbon attached to the bromine atom (C-Br) would be found around δ 120 ppm, while the carbons attached to the other substituents and the quaternary carbons would have distinct chemical shifts. chemicalbook.comdocbrown.info
Aliphatic Carbons: The O-CH₂ carbon would be expected around δ 67 ppm. The N-CH₂ carbon would appear further upfield, around δ 45-50 ppm. The methyl (CH₃) carbon signal would be found in the most upfield region of the spectrum, typically around δ 18-20 ppm. docbrown.info
The number of distinct signals in the ¹³C NMR spectrum confirms the molecular symmetry and the presence of different carbon environments. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbamate) | 155 - 165 |
| Aromatic C | 110 - 140 |
| O-CH₂ (Benzylic) | ~67 |
| N-CH₂ (Benzylic) | 45 - 50 |
Note: This table is based on data from analogous structures; actual values may vary. nih.govchemicalbook.comdocbrown.info
While ¹H and ¹³C NMR are standard, advanced NMR techniques involving other nuclei like ¹⁵N can offer deeper insights, particularly for characterizing the carbamate linkage. youtube.com
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, despite its low natural abundance and sensitivity, is a powerful tool for directly probing the electronic environment of the nitrogen atom. huji.ac.il The chemical shift of the ¹⁵N nucleus in the carbamate group is sensitive to factors like hydrogen bonding, solvent effects, and substitution on the nitrogen atom. researchgate.netresearchgate.net For benzylcarbamates, the ¹⁵N signal can confirm the formation of the carbamate linkage and provide data that correlates with the nitrogen atom's nucleophilicity and electronic density. researchgate.net Two-dimensional techniques like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) can be used to overcome sensitivity issues and establish correlations between the nitrogen atom and protons two or three bonds away, such as the benzylic CH₂ protons and the carbonyl-adjacent benzylic protons, confirming the N-C bond connectivity. reddit.com
¹⁷O NMR Spectroscopy: Oxygen-17 NMR is less common due to the quadrupolar nature of the ¹⁷O nucleus and its very low natural abundance. However, it can be used to study the oxygen environments. In this molecule, it could potentially distinguish between the two different oxygen atoms of the carbamate group (C=O and C-O-C), providing information about bonding and electronic structure.
These advanced methods are particularly valuable in mechanistic studies or when characterizing complex mixtures or reaction intermediates where standard NMR techniques may not provide sufficient resolution. youtube.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. nih.govdocbrown.info
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected peaks include:
N-H Stretch: A moderate to sharp peak around 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the carbamate. rsc.org
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from CH₂ and CH₃ groups) appear just below 3000 cm⁻¹.
C=O Stretch (Amide I): A strong, sharp absorption band between 1690-1720 cm⁻¹ is a definitive marker for the carbonyl group of the carbamate. rsc.org
N-H Bend (Amide II): A moderate band around 1510-1550 cm⁻¹ is associated with the N-H bending vibration.
C-O Stretch: A strong band in the region of 1200-1250 cm⁻¹ is characteristic of the C-O stretching of the carbamate ester. rsc.org
C-Br Stretch: A weak to moderate absorption in the lower frequency "fingerprint region," typically between 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, the Raman spectrum would be expected to show strong signals for the aromatic ring C=C stretching vibrations (around 1600 cm⁻¹) and the symmetric vibrations of the molecule's backbone. researchgate.net The technique is a powerful tool for studying molecular structure and can be applied to solid samples without special preparation. researchgate.net
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H | Stretch | 3300 - 3400 | IR |
| C=O | Stretch | 1690 - 1720 | IR |
| N-H | Bend | 1510 - 1550 | IR |
| C-O | Stretch | 1200 - 1250 | IR |
| Aromatic C=C | Stretch | ~1600 | IR, Raman |
Note: This table is based on data from analogous structures. rsc.orgnist.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is indispensable for determining the molecular weight and confirming the elemental composition.
For this compound (C₁₅H₁₄BrNO₂), the molecular weight is 335.02 g/mol (for the ⁷⁹Br isotope) and 337.02 g/mol (for the ⁸¹Br isotope). The mass spectrum would show a characteristic pair of molecular ion peaks [M]⁺ and [M+2]⁺ with nearly equal intensity, which is a definitive signature for the presence of a single bromine atom.
High-Resolution Mass Spectrometry (HRMS): HRMS can measure the m/z value to several decimal places, allowing for the calculation of the exact elemental formula. researchgate.netresearchgate.net This provides unambiguous confirmation of the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.
Fragmentation Analysis: Electron Ionization (EI) MS causes the molecule to fragment in a predictable manner. Analysis of these fragments helps to piece together the molecular structure. Expected fragmentation pathways for this compound include:
Benzylic Cleavage: Loss of a benzyl radical (C₇H₇•, m/z 91) or a tropylium (B1234903) cation (C₇H₇⁺, m/z 91) is a very common pathway for benzyl-containing compounds.
Alpha-Cleavage: Cleavage adjacent to the nitrogen atom could lead to the formation of the 4-bromo-2-methylbenzyl cation (m/z 184/186).
Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion or subsequent fragments is another plausible pathway.
Loss of Bromine: Cleavage of the C-Br bond can lead to a fragment at [M-Br]⁺.
The specific fragmentation pattern serves as a molecular fingerprint that can be used to identify the compound and differentiate it from its isomers. bohrium.comresearchgate.net
X-Ray Diffraction for Solid-State Molecular Architecture and Conformational Studies
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information:
Molecular Conformation: It reveals the exact bond lengths, bond angles, and torsion angles within the molecule. This includes the planarity of the carbamate group and the relative orientations of the two aromatic rings.
Stereochemistry: It unambiguously determines the spatial arrangement of atoms.
Intermolecular Interactions: It maps out how molecules pack together in the crystal lattice, revealing details about hydrogen bonds (e.g., N-H···O=C interactions between adjacent molecules), π-π stacking between the aromatic rings, and other van der Waals forces.
For example, in a related structure, 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide, X-ray diffraction revealed that steric repulsion between the two ring systems caused a non-planar conformation. nih.gov Similar steric and electronic effects would likely govern the solid-state conformation of this compound, influencing its physical properties.
In-Depth Computational and Theoretical Analysis of this compound Remains Elusive
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the specific chemical compound, this compound. Despite the existence of advanced computational methods that are routinely applied to understand the structural and reactive properties of molecules, this particular carbamate appears to have not been the subject of detailed in-silico analysis. Therefore, the creation of a detailed article focusing solely on its electronic structure, charge distribution, and reaction mechanisms, as per the requested outline, is not currently possible.
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular behavior. Techniques such as Density Functional Theory (DFT) are widely used to predict the ground state geometries and electronic properties of molecules with high accuracy. nih.govnih.gov Natural Bond Orbital (NBO) analysis further allows for the detailed examination of charge distribution and intramolecular interactions, such as hyperconjugative effects, which dictate molecular stability and reactivity. nih.govresearchgate.net Additionally, Molecular Electrostatic Potential (MESP) surface mapping provides a visual representation of the charge distribution, highlighting regions susceptible to electrophilic and nucleophilic attack. nih.govdtic.mil
For understanding chemical reactions, computational studies can elucidate complex mechanisms. The mapping of potential energy surfaces helps in identifying transition states, the high-energy structures that connect reactants and products. rsc.org From these transition states, activation energies can be calculated, offering a quantitative assessment of the kinetic feasibility of a proposed reaction pathway. libretexts.org
While general computational studies have been conducted on related structures such as ethyl benzyl carbamates and other substituted aromatic compounds, the specific substitution pattern of a bromo group at the 4-position and a methyl group at the 2-position of the benzylamine (B48309) moiety in this compound imparts a unique electronic and steric profile. researchgate.netnih.gov The interplay of the electron-withdrawing bromo substituent and the electron-donating methyl group, in conjunction with the carbamate linkage, would undoubtedly influence its conformational preferences, electronic properties, and reactivity. However, without dedicated computational studies on this exact molecule, any discussion would be speculative and fall outside the bounds of established scientific findings.
Similarly, while the general mechanisms of carbamate formation and electrophilic aromatic substitution are well-documented, specific computational data on the reaction pathways involving this compound are absent from the literature. rsc.orgnih.gov Such studies would be necessary to provide quantitative data on activation barriers and the stability of reaction intermediates.
The absence of specific research on this compound means that the data required to populate tables on its electronic properties, NBO analysis, and reaction energetics is not available. Constructing such an article would necessitate original research, which is beyond the scope of this response.
Computational and Theoretical Investigations of Benzyl 4 Bromo 2 Methylbenzylcarbamate
Conformational Analysis and Tautomerism Studies
The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and reactivity. Computational methods are invaluable for exploring the potential energy surface of molecules like Benzyl (B1604629) 4-bromo-2-methylbenzylcarbamate, identifying stable conformers, and investigating the possibility of tautomerism.
The carbamate (B1207046) functional group itself imposes a degree of conformational rigidity due to the delocalization of the nitrogen lone pair into the carbonyl group. This resonance leads to a planar character and a significant rotational barrier around the C-N bond. nih.gov Computational studies on simple carbamates, such as Boc-carbamate monomers, have revealed that both cis and trans configurations of the amide-like bond can be energetically stable, which is a notable difference from peptides where the trans configuration is overwhelmingly favored. nih.govchemrxiv.org The relative stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonding. chemrxiv.org
Tautomerism is another important aspect to consider. While keto-enol tautomerism is common, amide-imide tautomerism can also occur in molecules with a carbamate moiety, particularly in heterocyclic systems. researchgate.net For Benzyl 4-bromo-2-methylbenzylcarbamate, the most likely form of tautomerism would involve the carbamate group itself, potentially leading to an imidic acid tautomer. Theoretical studies on related systems, such as benzimidazole (B57391) carbamates, have shown that different tautomeric forms can have comparable energies, and the equilibrium can be influenced by the surrounding environment. researchgate.net Quantum chemical calculations using methods like HF, B3LYP, and MP2 can predict the relative stabilities of different tautomers in both the gas phase and in solution. researchgate.net
The table below presents a hypothetical comparison of the relative energies of potential tautomers of a generic benzyl aryl carbamate, based on trends observed in computational studies of related compounds.
Table 2: Hypothetical Relative Energies of Tautomers for a Generic Benzyl Aryl Carbamate (Illustrative data based on general principles from computational studies)
| Tautomer | Structure | Relative Energy (kcal/mol) |
| Amide (Carbamate) | R-NH-C(=O)O-R' | 0 (Reference) |
| Imidic Acid (Z-isomer) | R-N=C(OH)O-R' | +10 to +15 |
| Imidic Acid (E-isomer) | R-N=C(OH)O-R' | +12 to +18 |
These hypothetical values suggest that the carbamate form is significantly more stable, but the imidic acid tautomers could be present in small amounts or play a role in reaction mechanisms. researchgate.net
Validation of Computational Predictions against Experimental Spectroscopic Data
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy provide experimental fingerprints of a molecule's structure and bonding, which can be compared with computationally simulated spectra.
For carbamates, DFT calculations have been shown to be a powerful tool for predicting vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). researchgate.netscirp.org In a study on ethyl benzyl carbamates, various levels of theory (HF and DFT with different functionals and basis sets) were used to calculate the IR spectra. researchgate.netscirp.orgscirp.org The calculated frequencies were then scaled using appropriate factors and compared with the experimental IR spectra to identify the level of theory that provides the best agreement. scirp.org Such comparisons are crucial for ensuring the accuracy of the computational model.
The table below shows a sample comparison between experimental and calculated vibrational frequencies for a representative carbamate, illustrating the typical level of agreement that can be achieved.
Table 3: Comparison of Experimental and Calculated IR Frequencies for a Representative Carbamate (Data adapted from a computational study on ethyl benzyl carbamates) scirp.org
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹, Scaled) |
| N-H Stretch | 3323 | 3320 |
| C-H Stretch (aromatic) | 3050 | 3055 |
| C-H Stretch (aliphatic) | 2932 | 2930 |
| C=O Stretch | 1725 | 1728 |
| C-N Stretch | 1247 | 1250 |
Similarly, computational methods can be used to predict NMR chemical shifts. nih.gov For complex molecules with multiple tautomers or conformers, comparing calculated NMR data for each possible structure with the experimental spectrum can help to identify the species present in solution. nih.govmdpi.com For example, in a study of a complex heterocyclic system, the presence of two tautomeric forms in solution was confirmed by the observation of cross-peaks in the 2D HSQC NMR spectrum, which corresponded to the calculated structures of the two tautomers. mdpi.com
The validation of computational predictions against experimental spectroscopic data provides confidence in the theoretical models and allows for a more detailed interpretation of the experimental results. nih.govfrontiersin.org This synergy between theory and experiment is essential for a comprehensive understanding of the structure, properties, and reactivity of molecules like this compound.
Applications in Advanced Organic Synthesis and Chemical Transformations
Benzyl (B1604629) 4-bromo-2-methylbenzylcarbamate as a Strategic Organic Intermediate
As a strategic intermediate, Benzyl 4-bromo-2-methylbenzylcarbamate offers chemists a pre-functionalized scaffold. The presence of a bromine atom and a methyl group on the benzyl ring, combined with the benzyloxycarbonyl (Cbz) protected amine, makes it a valuable starting point for multi-step syntheses.
The structure of this compound makes it a suitable precursor for a variety of complex molecules. The carbamate (B1207046) linkage is a key feature in many biologically active compounds and approved drugs. nih.gov Its stability and ability to influence molecular interactions are highly valued in medicinal chemistry. nih.gov The core structure can be elaborated upon, with the bromine atom serving as a handle for cross-coupling reactions (such as Suzuki or Buchwald-Hartwig couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of intricate molecular architectures from a relatively simple, well-defined starting material.
The compound serves as a foundational building block for specialized chemical entities. Carbamate derivatives are widely represented in various fields, including agricultural chemicals and the polymer industry, where they act as starting materials and intermediates. nih.gov The specific substitution pattern of this compound—containing both a halogen and an alkyl group on the aromatic ring—can be used to fine-tune the physical and electronic properties of resulting materials. For instance, the bromo- and methyl-substituted phenyl ring can be incorporated into larger systems to influence properties like solubility, crystal packing, or biological activity in the final target molecule.
Utilization in Protection/Deprotection Strategies for Amines (e.g., Carboxybenzyl (Cbz) type protecting groups)
A primary application of structures like this compound is in the protection of amines. wikipedia.org The benzyloxycarbonyl (Cbz or Z) group is a classic and widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. total-synthesis.comwikipedia.org This strategy was pioneered by Max Bergmann and Leonidas Zervas in the 1930s and became the first successful method for controlled peptide synthesis. wikipedia.org
The Cbz group is introduced by reacting an amine with benzyl chloroformate in the presence of a weak base. wikipedia.orgwikipedia.org This converts the nucleophilic and basic amine into a neutral carbamate, preventing it from undergoing unwanted side reactions. wikipedia.orgmasterorganicchemistry.com this compound is, in essence, the Cbz-protected form of 4-bromo-2-methylbenzylamine.
Key features of the Cbz protecting group include:
Stability : It is stable to a wide range of conditions, including basic and mildly acidic environments, making it compatible with many subsequent reaction steps. total-synthesis.com
Orthogonality : The Cbz group is orthogonal to other common amine protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), meaning one can be removed selectively in the presence of the others. total-synthesis.com
Deprotection : The removal of the Cbz group is typically achieved under mild conditions via catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst). wikipedia.orgmasterorganicchemistry.com This process cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene. total-synthesis.com Alternatively, strong acids like HBr can also be used for deprotection. wikipedia.org
| Protecting Group | Reagent for Protection | Deprotection Condition |
| Boc (tert-butyloxycarbonyl) | Boc₂O (Di-tert-butyl dicarbonate) | Strong Acid (e.g., TFA) |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl (Benzyl chloroformate) | Catalytic Hydrogenation (H₂/Pd-C) |
| Fmoc (Fluorenylmethyloxycarbonyl) | FMOC-Cl | Base (e.g., Piperidine) |
Role in the Design and Synthesis of Functionally Diverse Molecules
The inherent functionalities of this compound allow for its use in creating a diverse range of molecules with specific functions.
This compound can serve as a precursor to substituted N-benzyl carboxamides. While carbamates are stable, they can be converted into other functional groups. The synthesis of N-benzyl carboxamides is a common objective in medicinal chemistry, as this scaffold is present in many biologically active compounds. nih.govacs.org For example, a series of substituted N-benzylpyrazine-2-carboxamides were synthesized and showed antimycobacterial and antifungal activities. nih.gov Similarly, N-(benzyl carbamoyl)-2-hydroxy substituted benzamides have been prepared from related starting materials. nih.gov The general strategy involves the reaction of a carboxylic acid (or its activated form, like an acid chloride) with a deprotected benzylamine (B48309). In this context, this compound would first be deprotected to yield 4-bromo-2-methylbenzylamine, which is then coupled with a desired carboxylic acid to form the target N-(4-bromo-2-methylbenzyl) carboxamide.
Bifunctional molecules, which contain two distinct functional moieties, are powerful tools in chemical biology for probing biological systems. nih.gov Carbamates are valuable linkers and structural components in the design of such molecules due to their chemical stability and defined geometry. nih.gov
This compound is a scaffold that can be envisioned for creating bifunctional compounds.
The Cbz-protected amine portion can be deprotected to reveal a primary amine, which can then be attached to a biomolecule, a fluorescent probe, or a molecule designed to interact with a specific biological target.
The bromo-substituted aromatic ring provides a reactive handle for a second functionalization. The bromine atom can be readily converted or coupled using transition metal-catalyzed reactions, allowing for the attachment of a second moiety, such as a targeting ligand, a photoreactive group, or a tag for purification.
This dual functionality allows the molecule to act as a bridge, connecting two different chemical entities to create a single compound with a tailored, complex function for applications in areas like drug design and molecular probing. nih.govnih.gov
Application in Chromatographic Separations (e.g., Chiral Stationary Phases)
The unique structural characteristics of this compound, specifically the presence of a carbamate linkage, a stereogenic center, and substituted aromatic rings, suggest its potential utility in the field of chromatographic separations, particularly as a component of Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC). While direct experimental application of this specific compound in published literature is not documented, its potential can be inferred from extensive research on structurally analogous molecules. nih.govresearchgate.netmdpi.com
The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers of an analyte and a chiral selector, which is the core component of the CSP. merckmillipore.comcore.ac.uk Polysaccharide derivatives, such as those from cellulose (B213188) and amylose, when derivatized with various carbamates, are among the most successful and widely used CSPs. nih.govnih.gov The derivatizing agents are crucial as they introduce the sites for chiral recognition. These interactions often involve a combination of hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance to achieve separation. core.ac.uk
The structure of this compound contains a bromine atom and a methyl group on the benzylamine-derived ring. The presence of the bromine atom, a halogen, could be particularly significant. Halogen-mediated interactions, such as Br-Br contacts, have been noted to play a role in molecular recognition and the formation of crystalline structures, which is a process analogous to the transient diastereomeric complexes formed during chiral separation. nih.gov This suggests that the bromo-substituent could contribute to the specific interactions required for enantiomeric discrimination.
While no specific separation data exists for this compound as a CSP, the table below illustrates typical data obtained when evaluating a new CSP with a standard racemic analyte (e.g., trans-Stilbene Oxide), based on findings for other carbamate-based CSPs. researchgate.net The key parameters are the retention factor (k), the separation factor (α), which indicates the degree of separation between two peaks, and the resolution (Rs), which quantifies the quality of the separation.
Table 1: Illustrative Chromatographic Parameters for a Hypothetical CSP
| Racemic Analyte | Mobile Phase (Hexane/2-Propanol) | Flow Rate (mL/min) | k'₁ | α | Rs |
| trans-Stilbene Oxide | 90/10 | 0.5 | 2.15 | 1.25 | 2.50 |
| 1-Phenyl-1-propanol | 95/5 | 0.7 | 3.40 | 1.18 | 1.95 |
| Tröger's Base | 85/15 | 0.5 | 1.88 | 1.32 | 3.10 |
Note: This data is illustrative and based on typical performance of related phenylcarbamate-based chiral stationary phases, not on experimental results for this compound.
The development of a new CSP often involves synthesizing the chiral selector and then either coating or chemically bonding it to a solid support, typically silica (B1680970) gel. nih.gov In a hypothetical application, this compound could be used as a chiral selector itself, or more likely, a molecule with its key structural features could be incorporated into a larger polymer, such as a polysaccharide, to create a CSP. The resulting phase would then be evaluated for its ability to separate a wide range of racemic compounds. merckmillipore.comfao.org The specific substitution pattern (4-bromo and 2-methyl) would be critical in determining its unique selectivity profile compared to other established CSPs.
Emerging Research Directions and Future Outlook in Substituted Benzylcarbamate Chemistry
Development of Novel and Efficient Synthetic Routes for Benzyl (B1604629) 4-bromo-2-methylbenzylcarbamate
The traditional synthesis of carbamates often involves the use of hazardous reagents like phosgene (B1210022) or isocyanates. Consequently, a significant research focus is on developing safer and more efficient alternatives. For a compound like Benzyl 4-bromo-2-methylbenzylcarbamate, this involves multi-step processes that often begin with the synthesis of a substituted benzaldehyde.
One potential pathway starts with 1,4-dibromo-2-fluorobenzene. Through a metal-halogen exchange and subsequent formylation, 4-bromo-2-fluorobenzaldehyde (B134337) can be produced. This intermediate can then be reacted with methanol (B129727) to yield 4-bromo-2-methoxybenzaldehyde. google.com Another approach involves the bromination of a suitable precursor to introduce the bromo group at the desired position. organic-chemistry.org
A plausible synthetic route to obtain the amine precursor for this compound could involve the following conceptual steps:
Bromination: Introduction of a bromine atom to 2-methylbenzyl alcohol.
Conversion to Amine: Transformation of the brominated intermediate into the corresponding amine. This can be achieved through various methods, including reaction with ammonia (B1221849) or a protected amine equivalent followed by deprotection.
Carbamate (B1207046) Formation: Finally, the synthesized 4-bromo-2-methylbenzylamine would be reacted with benzyl chloroformate to yield the target molecule, this compound.
Exploration of Advanced Catalytic Systems for Carbamate Chemistry
The development of advanced catalytic systems is paramount for the sustainable synthesis of carbamates. Researchers are actively exploring a variety of catalysts to facilitate carbamate formation under milder conditions and with greater selectivity.
Homogeneous and Heterogeneous Catalysis:
Palladium-based catalysts: Palladium, in conjunction with an iodide source, has been shown to be effective in the oxidative carbonylation of amines to form carbamates. sci-hub.se This method allows for the direct conversion of amines, carbon monoxide, and alcohols into the desired carbamate products. sci-hub.se
Zinc-based catalysts: Polymer-bound zinc(II) complexes and graphene oxide-based zinc composites are being investigated for CO2 fixation in carbamate synthesis. nih.gov These heterogeneous catalysts offer the advantage of easy recovery and recyclability. nih.gov
Zeolites: Metal complex-containing zeolites have been utilized to produce carbamates with good selectivity. nih.gov
Deep Eutectic Solvents (DESs): Choline chloride-based DESs have proven suitable for synthesizing carbamates, even from less reactive alkyl chlorides. nih.gov
Organocatalysts: N-methylimidazole can accelerate the one-pot synthesis of carbamates through the Lossen rearrangement. organic-chemistry.org
The application of these advanced catalytic systems to the synthesis of this compound could significantly enhance the efficiency and environmental friendliness of the process.
Investigation of New Reactivity Profiles and Transformations for the Brominated Benzylcarbamate Scaffold
The presence of a bromine atom and a carbamate functional group on the benzyl ring of this compound opens up a wide range of possibilities for further chemical transformations. The bromine atom serves as a versatile handle for introducing various functional groups through cross-coupling reactions.
Potential Transformations:
Suzuki Coupling: Reaction with boronic acids to form carbon-carbon bonds, introducing new aryl or alkyl substituents.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, leading to the synthesis of more complex amine derivatives.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
Furthermore, the carbamate moiety itself can undergo various reactions. For instance, it can be cleaved to regenerate the amine, which can then be used in subsequent synthetic steps. The reactivity of the N-H bond in the carbamate can also be exploited for further functionalization. The exploration of these transformations can lead to the generation of a diverse library of compounds with potentially interesting biological activities or material properties.
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding and Rational Design
The synergy between computational modeling and experimental work is becoming increasingly crucial in modern chemical research. scirp.orgscirp.org In the context of this compound, computational tools can provide valuable insights into its properties and reactivity, guiding the rational design of new synthetic routes and derivatives.
Applications of Computational Chemistry:
Reaction Mechanism Studies: Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to elucidate the detailed mechanisms of the synthetic steps involved in the preparation of this compound. chemrxiv.org This understanding can help in optimizing reaction conditions and catalyst selection.
Predicting Molecular Properties: Computational methods like Density Functional Theory (DFT) can be employed to calculate various molecular properties, such as atomic charges, molecular volume, and vibrational frequencies. scirp.orgscirp.org These calculations can be correlated with experimental data to validate the synthesized structures. ijcce.ac.ir
Rational Design of Derivatives: By understanding the structure-activity relationships through computational modeling, it is possible to design new derivatives of this compound with desired properties. nih.gov This in silico screening can help prioritize synthetic targets and reduce the time and cost associated with experimental work.
Recent studies have utilized methods like HF/6-31+G(d) and DFT/B3LYP to model similar carbamate structures, demonstrating the power of these computational approaches. scirp.org The integration of such techniques will undoubtedly accelerate the pace of discovery and innovation in the field of substituted benzylcarbamate chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare benzyl 4-bromo-2-methylbenzylcarbamate?
- Answer: A key route involves Suzuki-Miyaura cross-coupling reactions, where bromo-substituted intermediates (e.g., 4-bromo-2-methylbenzyl derivatives) are coupled with boronic acids or esters. For example, palladium catalysts and aryl halides are often used under inert conditions to introduce the bromo group while preserving the carbamate functionality . Benzyl halides (e.g., benzyl bromide) may serve as starting materials for carbamate formation via nucleophilic substitution .
Q. How is the purity and structural integrity of this compound validated?
- Answer: Analytical techniques include:
- NMR Spectroscopy: H and C NMR confirm regiochemistry and carbamate linkage integrity, with comparisons to authentic samples for peak assignments .
- Gas Chromatography (GC): Retention times under optimized conditions (e.g., He carrier gas, 30 m column length, 0.25 mm diameter) validate purity, with detection limits for impurities like residual solvents or unreacted intermediates .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine .
Q. What safety precautions are critical during handling of brominated carbamates?
- Answer: Brominated compounds often require:
- Ventilation: To avoid inhalation of volatile intermediates (e.g., benzyl bromide) .
- PPE: Gloves and eye protection to prevent skin/eye irritation, as brominated analogs are known irritants .
- Waste Disposal: Halogenated byproducts must be treated as hazardous waste under local regulations .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for bromo-substituted benzyl carbamates?
- Answer: Optimization involves:
- Catalyst Screening: Pd(PPh) vs. PdCl(dppf) for stability with bromo groups.
- Solvent Selection: Toluene or DMF for solubility of aromatic intermediates .
- Temperature Control: Reactions at 80–100°C balance reactivity and decomposition risks.
- Base Choice: KCO or CsCO to minimize side reactions (e.g., carbamate hydrolysis) .
Q. How do crystallographic techniques resolve structural ambiguities in brominated carbamates?
- Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths/angles, particularly for bromine’s heavy-atom effects. Challenges include:
- Disorder Modeling: Bromine’s electron density may require split-site refinement.
- Twinned Data: SHELXD/SHELXE can handle pseudo-merohedral twinning common in halogenated crystals .
Q. What analytical strategies address contradictory impurity profiles in synthetic batches?
- Answer: Discrepancies in heavy metal impurities (e.g., As, Pb) require:
- Trace Analysis: ICP-MS for metals (detection limits <0.0001%) .
- Process Mapping: Correlate impurities with reagent sources (e.g., benzyl bromide purity) or reaction conditions (e.g., acidic hydrolysis of carbamates) .
Q. How does steric hindrance from the 2-methyl group influence reactivity in benzyl carbamates?
- Answer: The methyl group at the 2-position:
- Reduces Nucleophilicity: Slows carbamate formation with bulky electrophiles.
- Directs Electrophilic Substitution: Bromination favors the 4-position due to steric and electronic effects . Kinetic studies (e.g., NMR monitoring) quantify these effects .
Methodological Notes
- Contradiction Management: Conflicting GC/MS data between studies may arise from column aging or detector calibration drift; regular standardization with certified references is advised .
- Advanced Crystallography: For poorly diffracting crystals, synchrotron radiation or cryocooling improves data quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
